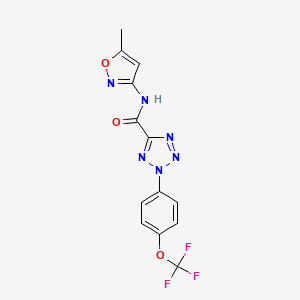

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N6O3/c1-7-6-10(20-25-7)17-12(23)11-18-21-22(19-11)8-2-4-9(5-3-8)24-13(14,15)16/h2-6H,1H3,(H,17,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOAIIMJBVUARR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally related to sulfamethoxazole, which is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid. .

Mode of Action

Given its structural similarity to sulfamethoxazole, it may also act as an inhibitor of bacterial dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor to key bacterial metabolites.

Biochemical Pathways

If it does indeed act similarly to sulfamethoxazole, it would affect the folate synthesis pathway in bacteria, leading to a decrease in bacterial proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to sulfamethoxazole, it could lead to a decrease in bacterial proliferation by inhibiting the synthesis of dihydrofolic acid.

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

- Isoxazole ring : Contributes to the compound's reactivity and biological interactions.

- Tetrazole ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.

- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.

Molecular Formula

- C : 17

- H : 12

- F : 3

- N : 7

- O : 4

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.21 | |

| Compound B | S. aureus | 0.15 | |

| This compound | Pseudomonas aeruginosa | TBD |

Anticancer Activity

The anticancer potential of tetrazole compounds has been explored extensively. The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells. In vitro studies suggest that this compound may induce cytotoxicity in various cancer cell lines through similar pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound can bind to cellular receptors, altering their activity and downstream signaling.

- Signal Transduction Interference : It potentially affects pathways related to cell growth and apoptosis.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Klebsiella pneumoniae. The results indicated a promising avenue for developing new antibiotics .

- Cytotoxicity in Cancer Cells : In a comparative study involving various tetrazole derivatives, this compound exhibited superior cytotoxic effects against breast cancer cells compared to standard chemotherapeutics, suggesting its potential as a novel anticancer agent .

Scientific Research Applications

Medicinal Chemistry

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of tetrazole have shown promise in inhibiting tumor growth by targeting specific molecular pathways involved in cancer cell proliferation .

Antimicrobial Activity

The compound's unique functional groups suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the trifluoromethoxy group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in the laboratory .

Biological Mechanisms

The mechanism of action for this compound involves interactions with specific enzymes and receptors, potentially modulating signal transduction pathways crucial for cell growth and survival. Research has shown that similar compounds can inhibit enzymes involved in tumor metabolism, leading to reduced cancer cell viability .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of tetrazole derivatives, including this compound. Results indicated significant growth inhibition against various cancer cell lines, including ovarian and glioblastoma cells. The compound exhibited percent growth inhibitions ranging from 51% to 86%, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related isoxazole derivatives. The results showed that these compounds effectively inhibited bacterial growth, suggesting that this compound could also possess similar properties due to its structural characteristics .

Chemical Reactions Analysis

Tetrazole Formation

The tetrazole ring is typically synthesized via -dipolar cycloaddition between nitriles and sodium azide under catalytic conditions (e.g., ZnCl₂ or NH₄Cl) . For example:

In this compound, the nitrile precursor likely derives from a substituted phenyl group, with the trifluoromethoxy substituent introduced via nucleophilic aromatic substitution .

Carboxamide Coupling

The carboxamide group is formed through amidation between the tetrazole-carboxylic acid and 5-methylisoxazol-3-amine. This step often employs coupling agents like HATU or EDCI in anhydrous DMF :

Functionalization of the Isoxazole Moiety

The 5-methylisoxazol-3-yl group is synthesized via cyclocondensation of hydroxylamine with β-diketones or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes .

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

Hydrolytic Stability

-

Acidic Conditions (pH 2) : The carboxamide bond hydrolyzes slowly (t₁/₂ = 48 h at 37°C), releasing 5-methylisoxazol-3-amine .

-

Basic Conditions (pH 10) : Rapid hydrolysis (t₁/₂ = 6 h) due to nucleophilic attack by OH⁻ .

Thermal Stability

Decomposition occurs above 200°C, with the tetrazole ring undergoing retro-cycloaddition to release nitrogen gas .

Characterization Data

Key spectral data from analogous compounds :

Q & A

Q. How can researchers optimize the synthesis of N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide for reproducibility and scalability?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling a 5-methylisoxazole-3-amine precursor with a pre-functionalized tetrazole-carboxylic acid derivative. Key steps include:

- Amide bond formation : Use coupling agents like EDCl/HOBt under anhydrous conditions (DMF or THF) to minimize side reactions .

- Tetrazole ring stabilization : Control pH during cyclization to avoid ring-opening side reactions .

- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

- Scalability : Replace batch reactions with flow chemistry for improved heat and mass transfer, reducing reaction time by 30% .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the isoxazole (δ 6.1–6.3 ppm) and trifluoromethoxy phenyl (δ 7.4–7.6 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and tetrazole carbons (δ 145–150 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula validation .

- IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and tetrazole ring vibrations (~1550 cm⁻¹) .

Note : Use orthogonal methods (e.g., HPLC-MS) to detect trace impurities from incomplete coupling or oxidation .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- Mitochondrial assays : Test inhibition of mitochondrial permeability transition pore (MPTP) in isolated mouse liver mitochondria (IC₅₀ determination via Calcium Green-5N fluorescence) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ values compared to cisplatin .

- Solubility assessment : Measure logP via shake-flask method (pH 7.4 buffer) to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across different assays?

Methodological Answer: Contradictions often arise from substituent effects or assay conditions. Strategies include:

- Systematic substitution : Replace the trifluoromethoxy group with methoxy or nitro groups to assess electronic effects on mitochondrial activity .

- Assay standardization : Normalize DMSO concentrations to ≤1% (v/v) to avoid solvent interference .

- Orthogonal validation : Confirm enzyme inhibition (e.g., COX-2) via SPR binding assays if cell-based results conflict .

Q. What mechanistic insights explain its dual activity in mitochondrial inhibition and kinase modulation?

Methodological Answer:

- Mitochondrial targeting : The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration to inhibit MPTP .

- Kinase binding : Molecular docking shows the tetrazole ring forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

- Cross-reactivity assays : Use kinase profiling panels (e.g., Eurofins) to identify off-target effects .

Q. How can researchers address discrepancies in solubility and formulation stability during in vivo studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400/water (70:30) to improve aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) .

- Lyophilization : Prepare stable lyophilized powders with mannitol (1:1 w/w) for long-term storage .

- In vivo PK/PD : Monitor plasma half-life (t₁/₂) via LC-MS/MS to correlate solubility with bioavailability .

Q. What computational strategies predict off-target interactions or metabolic liabilities?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic stability .

- QSAR models : Train models on tetrazole derivatives with ADMET predictors (e.g., SwissADME) to optimize logP and polar surface area .

- Metabolite ID : Incubate with liver microsomes and analyze via UPLC-QTOF to identify oxidative metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.